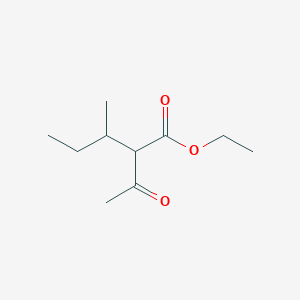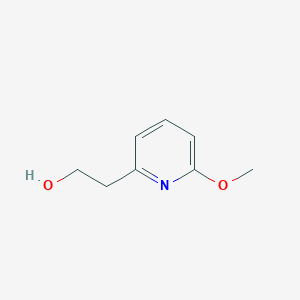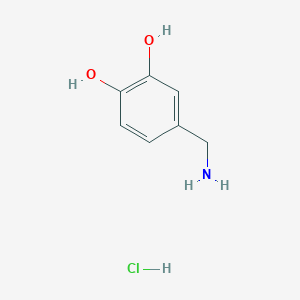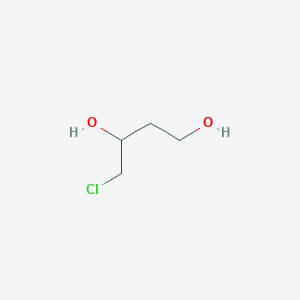
Ethyl 2-acetyl-3-methylpentanoate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Organic Synthesis :
- A study reported the synthesis of peptidyl 2,2-difluoro-3-aminopropionate using ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, which was prepared via a Reformatsky reaction. This research highlights the use of ethyl 2-acetyl-3-methylpentanoate derivatives in creating potential proteinase inhibitors (Angelastro, Bey, Mehdi, & Peet, 1992).
Aroma Enhancement in Wine :
- Ethyl 2-hydroxy-4-methylpentanoate, a related compound, has been investigated for its impact on red wine's fruity aroma. Research indicates that it enhances black-berry and fresh-fruit aroma, demonstrating the significant role of ethyl 2-acetyl-3-methylpentanoate derivatives in flavor and fragrance industries (Lytra, Tempère, de Revel, & Barbe, 2012).
Biochemical and Metabolic Research :
- A study explored the differential effects of 2-oxo acids, including 2-oxo-4-methylpentanoate (a similar compound), on pyruvate utilization and fatty acid synthesis in rat brain. It provides insights into the potential biochemical pathways and implications of related compounds in metabolic disorders (Clark & Land, 1974).
Enantiomeric Studies :
- The enantiomeric distribution of Ethyl 2-hydroxy-4-methylpentanoate in wines and its natural enhancement of fruity aroma has been examined. Such studies are crucial for understanding the chirality and sensory impact of ethyl 2-acetyl-3-methylpentanoate derivatives (Lytra, Tempère, Revel, & Barbe, 2015).
Synthesis of Other Compounds :
- Research has also involved synthesizing and studying the organoleptic properties of various 3‐methyl‐2‐oxopentanoates and 2‐hydroxy‐3‐methylpentanoates. Such compounds are crucial in perfumery and flavor industries, demonstrating the broad applicability of ethyl 2-acetyl-3-methylpentanoate-related compounds (Snowden, Grenno, & Vial, 2005).
Propriétés
IUPAC Name |
ethyl 2-acetyl-3-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-5-7(3)9(8(4)11)10(12)13-6-2/h7,9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUDTMCCZAFRFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50492335 | |
| Record name | Ethyl 2-acetyl-3-methylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50492335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-acetyl-3-methylpentanoate | |
CAS RN |
1540-31-4 | |
| Record name | Ethyl 2-acetyl-3-methylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50492335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B182247.png)








![Carbamic acid, [1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]propyl]-, 1,1-dimethylethyl ester, (s)-](/img/structure/B182267.png)
